4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one
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Overview
Description
4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one is a compound with the molecular formula C10H19N3O2 and a molecular weight of 213.28 g/mol . This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with an amino group and a morpholin-4-yl ethyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable pyrrolidinone precursor with an aminoethyl morpholine derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones, secondary amines, and nitro derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog without the amino and morpholin-4-yl ethyl substituents.
Morpholine: A related compound with a similar morpholine ring but lacking the pyrrolidin-2-one structure.
Pyrrolizines: Compounds with a similar pyrrolidine ring structure but different substituents.
Uniqueness
4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, as it can interact with specific molecular targets in ways that similar compounds cannot .
Properties
Molecular Formula |
C10H19N3O2 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
4-amino-1-(2-morpholin-4-ylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H19N3O2/c11-9-7-10(14)13(8-9)2-1-12-3-5-15-6-4-12/h9H,1-8,11H2 |
InChI Key |
XBXRWRFAJLQBJR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2CC(CC2=O)N |
Origin of Product |
United States |
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